molecular formula C10H8F2N2O B12914352 3H-Pyrazol-3-one, 4,4-difluoro-2,4-dihydro-5-methyl-2-phenyl- CAS No. 56875-01-5

3H-Pyrazol-3-one, 4,4-difluoro-2,4-dihydro-5-methyl-2-phenyl-

Cat. No.: B12914352
CAS No.: 56875-01-5
M. Wt: 210.18 g/mol
InChI Key: DBPNTHKZUSEJDV-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 4,4-difluoro-2,4-dihydro-5-methyl-2-phenyl- is a chemical compound with a unique structure that includes a pyrazolone core substituted with difluoro, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 4,4-difluoro-2,4-dihydro-5-methyl-2-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with diketones, followed by fluorination and methylation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 4,4-difluoro-2,4-dihydro-5-methyl-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazines, and other heterocyclic compounds. These products can have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 4,4-difluoro-2,4-dihydro-5-methyl-2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include modulation of signaling cascades and alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of difluoro and phenyl groups in 3H-Pyrazol-3-one, 4,4-difluoro-2,4-dihydro-5-methyl-2-phenyl- imparts unique chemical and biological properties, making it distinct from other similar compounds. These substitutions can enhance its stability, reactivity, and potential therapeutic effects .

Properties

CAS No.

56875-01-5

Molecular Formula

C10H8F2N2O

Molecular Weight

210.18 g/mol

IUPAC Name

4,4-difluoro-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C10H8F2N2O/c1-7-10(11,12)9(15)14(13-7)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

DBPNTHKZUSEJDV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1(F)F)C2=CC=CC=C2

Origin of Product

United States

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